molecular formula C18H11Cl3FN3OS B12208404 5-chloro-N-(2,3-dichlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide

5-chloro-N-(2,3-dichlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide

Cat. No.: B12208404
M. Wt: 442.7 g/mol
InChI Key: ZJPWBVZRYPWPJT-UHFFFAOYSA-N
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Description

5-chloro-N-(2,3-dichlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its complex structure, which includes multiple halogen atoms and a sulfanyl group attached to a pyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2,3-dichlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as β-diketones and amidines, under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination of the pyrimidine ring can be achieved using reagents like thionyl chloride or phosphorus oxychloride.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction using 2,3-dichlorobenzene and a suitable base.

    Formation of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the intermediate with 4-fluorobenzyl mercaptan under basic conditions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2,3-dichlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(2,3-dichlorophenyl)-2-[(4-chlorobenzyl)sulfanyl]pyrimidine-4-carboxamide
  • 5-chloro-N-(2,3-dichlorophenyl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide
  • 5-chloro-N-(2,3-dichlorophenyl)-2-[(4-ethylbenzyl)sulfanyl]pyrimidine-4-carboxamide

Comparison

Compared to its analogs, 5-chloro-N-(2,3-dichlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can influence the compound’s electronic properties, reactivity, and biological activity, potentially enhancing its effectiveness in certain applications.

Properties

Molecular Formula

C18H11Cl3FN3OS

Molecular Weight

442.7 g/mol

IUPAC Name

5-chloro-N-(2,3-dichlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C18H11Cl3FN3OS/c19-12-2-1-3-14(15(12)21)24-17(26)16-13(20)8-23-18(25-16)27-9-10-4-6-11(22)7-5-10/h1-8H,9H2,(H,24,26)

InChI Key

ZJPWBVZRYPWPJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=C(C=C3)F

Origin of Product

United States

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